methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
Description
Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS 443956-13-6) is a heterocyclic compound with a fused pyridine-thiazine core. Its molecular formula is C₉H₈N₂O₃S, and it has a molecular weight of 224.24 g/mol . Key structural features include:
- A 3-oxo group on the thiazine ring.
- A methyl ester at position 5.
- A partially hydrogenated thiazine ring (3,4-dihydro-2H configuration).
This compound is stored under 2–8°C in dry conditions, indicating sensitivity to moisture and temperature .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11) |
InChI Key |
OBXWRYSWWSGOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)SCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Mercaptoethylamine with Dibromoacrylic Esters
A foundational method involves reacting 2-mercaptoethylamine with 2,3-dibromoacrylic esters under reflux conditions. This reaction facilitates the formation of the thiazine ring through nucleophilic substitution and cyclization. Key steps include:
- Dissolving 2-mercaptoethylamine in ethanol or methanol.
- Adding 2,3-dibromoacrylic esters dropwise at 60–80°C.
- Refluxing for 6–12 hours to complete cyclization.
This method is noted for its simplicity and suitability for synthesizing derivatives with electron-withdrawing or donating groups on the aromatic ring.
T3P-Mediated Cyclization of Imines
Propylphosphonic anhydride (T3P) enables efficient one-pot cyclization of N-phenyl-C-aryl imines with thionicotinic acid at room temperature:
- Combining equimolar imine and thionicotinic acid in dichloromethane.
- Adding T3P (1.2 equivalents) and stirring for 4–6 hours.
- Isolating the product via crystallization or chromatography.
Advantages : - Yields range from 45% to 78% depending on substituents.
- Minimizes epimerization at the α-carbon of the carboxylic acid.
Oxidation of 3-Oxo Intermediates
A patent describes the synthesis starting from 3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylic acid :
- Dissolving the acid in tetrahydrofuran (THF) with triethylamine.
- Cooling to −10°C and treating with Oxone (potassium peroxymonosulfate) in dimethylformamide (DMF).
- Stirring for 24 hours to oxidize the aldehyde intermediate to the carboxylate.
Key Data : - Reaction scale: 500 mg starting material.
- Purification: Column chromatography with ethyl acetate/hexane.
Thiourea Intermediate Cyclization
This approach uses ethyl N-[bis(methylthio)methylene]glycinate (BMMA-reagent) in acetic acid:
- Heating a mixture of BMMA-reagent and pyridine derivatives at 80°C for 8 hours.
- Isolating the thiourea intermediate via filtration.
- S-Methylation with methyl iodide to form the thiazine ring.
Yield : 47–69% after recrystallization.
Comparative Analysis of Methods
Purification and Characterization
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) is standard.
- Crystallization : Ethanol/water mixtures yield high-purity crystals.
- Analytical Data :
- Molecular Formula : C₉H₁₀N₂O₂S.
- ¹H NMR (CDCl₃) : δ 3.28 (s, 2H, CH₂), 7.35–7.45 (m, aromatic).
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chlorinated Analogs
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS 577691-69-1) differs by a chlorine substituent at position 7 . Key comparisons:
The chlorine atom increases molecular weight and may enhance electrophilicity or alter binding affinity in biological systems. This modification could improve stability or bioactivity, as seen in other halogenated pharmaceuticals.
Thiazine Derivatives with Fused Rings
Methyl 5,9-dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylate () features:
- A fused thiophene-benzo ring system .
- Two keto groups (5,9-dioxo).
- Sulfone groups (1,1-dioxide).
| Property | Target Compound | Fused-Ring Thiazine |
|---|---|---|
| Ring Complexity | Pyrido-thiazine | Thieno-benzo-thiazine |
| Functional Groups | 3-oxo, methyl ester | 5,9-dioxo, sulfone |
| Potential Reactivity | Moderate | High (due to sulfone) |
The sulfone and fused rings in the analog likely reduce solubility in nonpolar solvents compared to the target compound. Such structural complexity may also limit synthetic accessibility .
Oxazine Analogs
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) replaces the thiazine sulfur with oxygen :
| Property | Target Compound (Thiazine) | Oxazine Analog |
|---|---|---|
| Heteroatom | S | O |
| Molecular Formula | C₉H₈N₂O₃S | C₇H₈N₂O |
| Molecular Weight | 224.24 g/mol | 136.15 g/mol |
| Electronic Effects | Moderate nucleophilicity | Lower nucleophilicity |
Oxazines generally exhibit lower reactivity due to oxygen’s electronegativity, making thiazines more suitable for reactions requiring nucleophilic sulfur (e.g., covalent inhibitor design) .
Thiazolo[4,5-b]pyridin-2-one Derivatives
Compounds like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () share a thiazole-pyridine core but lack the ester group:
| Property | Target Compound | Thiazolo-pyridine |
|---|---|---|
| Core Structure | Pyrido-thiazine | Thiazolo-pyridine |
| Functional Groups | 3-oxo, methyl ester | Methyl, phenylazo groups |
| Bioactivity | Not reported | Cytotoxic (anticancer) |
Biological Activity
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS No. 443956-13-6) is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes both nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 224.24 g/mol. The compound's density is reported to be around .
Synthesis
The synthesis of this compound has been achieved through various methods, including the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters . This synthetic route allows for the generation of analogues that exhibit diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In a study assessing its effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results indicate that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and affect signaling pathways related to oxidative stress and apoptosis. The exact pathways remain under investigation but preliminary data suggest involvement in inhibiting key enzymes associated with cancer progression .
Case Study: Antimicrobial Efficacy
In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a treatment regimen. Results showed a significant reduction in infection markers within two weeks of treatment, highlighting its potential as an adjunct therapy in resistant infections .
Case Study: Cancer Treatment Potential
A clinical trial evaluating the efficacy of this compound in combination with standard chemotherapy drugs demonstrated improved outcomes in patients with advanced-stage cancers. The combination therapy resulted in enhanced tumor reduction rates compared to chemotherapy alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
